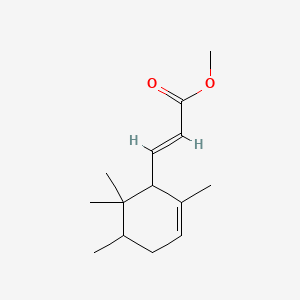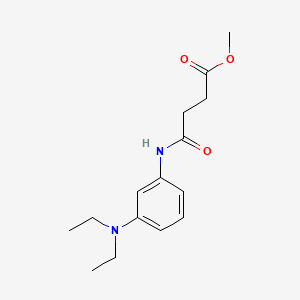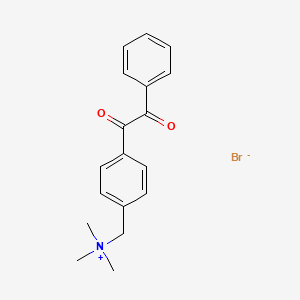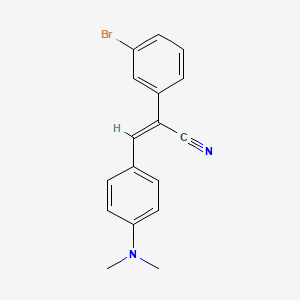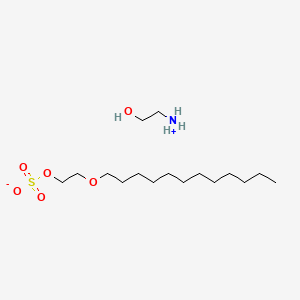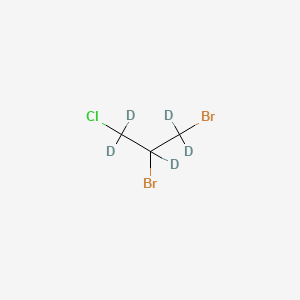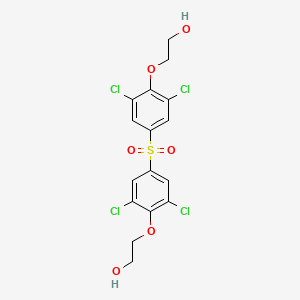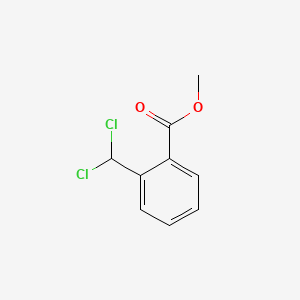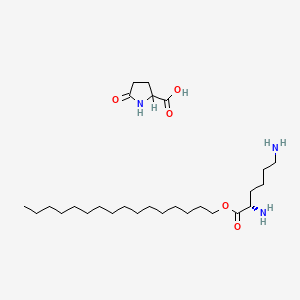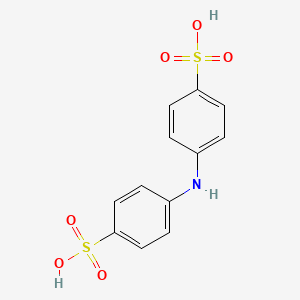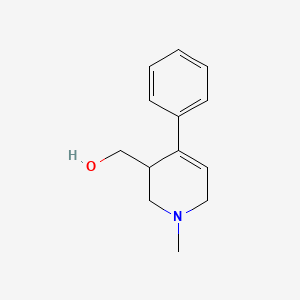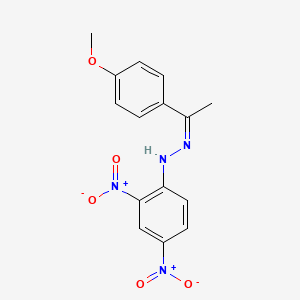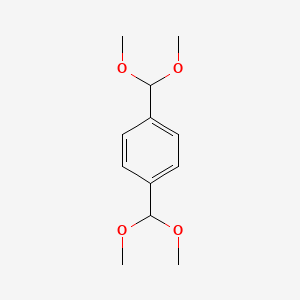
1,4-Bis(dimethoxymethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(dimethoxymethyl)benzene, also known as terephthalaldehyde bis(dimethyl acetal), is an organic compound with the molecular formula C12H18O4. It is a derivative of benzene, where two methoxymethyl groups are attached to the 1 and 4 positions of the benzene ring. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties .
Preparation Methods
1,4-Bis(dimethoxymethyl)benzene can be synthesized through several methods. One common synthetic route involves the reaction of terephthalaldehyde with methanol in the presence of an acid catalyst. This reaction leads to the formation of the dimethyl acetal derivative. Industrial production methods often involve the use of catalytic processes to ensure high yield and purity .
Chemical Reactions Analysis
1,4-Bis(dimethoxymethyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form terephthalaldehyde.
Reduction: Reduction reactions can convert it into different derivatives, depending on the reagents used.
Substitution: It can undergo substitution reactions where the methoxymethyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
1,4-Bis(dimethoxymethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of biochemical pathways and reactions.
Medicine: This compound is used in the development of pharmaceuticals and other medical applications.
Industry: It is used in the production of resins, polymers, and other industrial materials
Mechanism of Action
The mechanism of action of 1,4-Bis(dimethoxymethyl)benzene involves its interaction with various molecular targets and pathways. The methoxymethyl groups can participate in various chemical reactions, leading to the formation of different products. These reactions can affect biochemical pathways and processes, making this compound useful in various applications .
Comparison with Similar Compounds
1,4-Bis(dimethoxymethyl)benzene can be compared with other similar compounds such as:
1,4-Dimethoxybenzene: This compound has methoxy groups instead of methoxymethyl groups.
1,4-Bis(methoxymethyl)benzene: Similar to this compound but with different substituents.
Terephthalaldehyde: The parent compound from which this compound is derived. The uniqueness of this compound lies in its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications
Properties
CAS No. |
37832-34-1 |
|---|---|
Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
1,4-bis(dimethoxymethyl)benzene |
InChI |
InChI=1S/C12H18O4/c1-13-11(14-2)9-5-7-10(8-6-9)12(15-3)16-4/h5-8,11-12H,1-4H3 |
InChI Key |
BICKDMSEOVJSQC-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=C(C=C1)C(OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


